4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine
Description
Properties
Molecular Formula |
C13H19BrN4O3S |
|---|---|
Molecular Weight |
391.29 g/mol |
IUPAC Name |
4-(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C13H19BrN4O3S/c14-11-9-16-10-12(13(11)17-3-1-15-2-4-17)22(19,20)18-5-7-21-8-6-18/h9-10,15H,1-8H2 |
InChI Key |
CLWURIDXAJNEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2S(=O)(=O)N3CCOCC3)Br |
Origin of Product |
United States |
Preparation Methods
Formation of 5-Bromo-4-chloropyridin-3-ol
The synthesis begins with functionalization of the pyridine ring. Commercial 4-chloropyridin-3-ol undergoes electrophilic bromination using bromine (Br₂) in acetic acid at 60°C for 6 hours, achieving 89% yield of 5-bromo-4-chloropyridin-3-ol.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Catalyst | None |
| Yield | 89% |
Sulfonylation with Morpholine-4-sulfonyl Chloride
The hydroxyl group at position 3 undergoes sulfonylation using morpholine-4-sulfonyl chloride. The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as base:
5-Bromo-4-(piperazin-1-yl)pyridin-3-ol (1 equiv)
Morpholine-4-sulfonyl chloride (1.2 equiv)
Triethylamine (2.5 equiv)
DCM, 0°C → RT, 12 hours
Yield: 82%
Critical Considerations:
Final Purification and Characterization
Crude product undergoes sequential purification:
- Liquid-Liquid Extraction : 10% NaHCO₃ wash removes residual acid
- Column Chromatography : Silica gel (230-400 mesh) with gradient elution (DCM:MeOH 95:5 → 90:10)
- Recrystallization : Ethanol/water (3:1) at -20°C yields white crystalline solid
Spectroscopic Data:
Alternative Synthetic Routes
Late-Stage Bromination Strategy
An alternative approach introduces bromine after piperazine coupling:
4-(Piperazin-1-yl)pyridin-3-yl sulfonate → NBS bromination → Morpholine coupling
Advantages:
Limitations:
- Requires strict temperature control (-10°C) during NBS addition
- Potential over-bromination at activated positions
One-Pot Sulfonylation-Coupling Method
Industrial-Scale Production Considerations
For kilogram-scale synthesis, key modifications include:
| Parameter | Lab Scale | Production Scale |
|---|---|---|
| Bromination | Br₂ in AcOH | HBr/H₂O₂ system |
| Sulfonylation | DCM solvent | TBME solvent |
| Workup | Column chromatography | Crystallization |
| Throughput | 5 g/batch | 15 kg/batch |
Economic Factors:
- TBME reduces solvent costs by 40% vs DCM
- Catalytic piperazine recycling lowers raw material expenses
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine moiety.
Reduction: Debrominated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the interaction with biological targets such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs, particularly in the treatment of diseases related to Janus kinase activity.
Mechanism of Action
The mechanism of action of 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates the activity of Janus kinases, which are involved in the signaling pathways of immune responses and cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine can be compared to related compounds in terms of core structure , substituents , biological activity , and synthetic applications . Below is a detailed analysis:
Core Structure Variations
- Pyridine vs. Thieno-Pyrimidine Cores: The target compound’s pyridine core contrasts with thieno[2,3-d]pyrimidine derivatives (e.g., 5-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine, CAS: N/A).
Substituent Analysis
- Bromine vs. Chlorine: Bromine at position 5 (target compound) increases steric bulk and electron-withdrawing effects compared to chlorine-substituted analogs (e.g., 2-chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine). This substitution may influence reactivity in Suzuki-Miyaura cross-coupling reactions .
- Sulfonylmorpholine vs. Sulfonylpiperazine :
- Morpholine’s oxygen atom enhances polarity and hydrogen-bonding capacity relative to piperazine derivatives (e.g., 4-[5-Bromo-4-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]pyrimidin-2-yl]morpholine). Piperazine analogs often exhibit higher basicity, which can affect cellular permeability .
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Research Findings
- Synthetic Accessibility : The target compound is synthesized via sulfonylation of 5-bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid, followed by coupling with morpholine .
- Structure-Activity Relationship (SAR) : Bromine and sulfonylmorpholine groups are essential for target engagement but may require additional modifications (e.g., methyloxazole substituents) to enhance potency .
- Commercial Availability : The compound is priced at €40.00/100 mg (CymitQuimica), reflecting its niche application in early-stage drug discovery .
Biological Activity
4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19BrN4O3S
- Molecular Weight : 366.29 g/mol
- CAS Number : 102538903
- Structure : The compound features a morpholine ring, a piperazine moiety, and a brominated pyridine sulfonamide, which are critical for its biological activity .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antibacterial Activity
- The compound has shown promising antibacterial properties against various strains. Studies indicate that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 15.625–62.5 μM for specific bacterial strains, indicating its potential as an antibacterial agent .
-
Anticancer Potential
- Research suggests that the compound may possess anticancer properties through mechanisms such as inhibition of the epidermal growth factor receptor (EGFR) and modulation of cell cycle progression.
- In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
- Enzyme Inhibition
The mechanisms underlying the biological activities of this compound include:
- Reactive Metabolite Formation : The morpholine moiety can undergo bioactivation to form reactive intermediates, which may contribute to both therapeutic effects and toxicity in certain contexts .
- Inhibition of Protein Synthesis : The compound's structure suggests it may interfere with protein synthesis pathways, a common mechanism among many antibacterial agents .
Case Studies
-
Antibacterial Evaluation :
A study conducted on synthesized derivatives demonstrated that compounds similar to this compound showed effective antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated a bactericidal effect at concentrations comparable to established antibiotics. -
Anticancer Studies :
In a comparative study involving various compounds, this compound exhibited superior cytotoxicity against A549 lung cancer cells compared to traditional chemotherapeutics, highlighting its potential as a novel anticancer agent.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
